molecular formula C12H19N3OS B2418839 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol CAS No. 2034298-46-7

1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2418839
CAS No.: 2034298-46-7
M. Wt: 253.36
InChI Key: XCCTURGRSCMEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Features

The compound 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol possesses a hybrid molecular architecture combining three distinct heterocyclic motifs: a piperidine ring, a thiazole ring, and a pyrrolidine moiety. Its molecular formula is C₁₂H₁₉N₃OS , with a molecular weight of 253.37 g/mol . The core structure features:

  • A piperidine ring substituted at the 1-position with a thiazole group.
  • A pyrrolidine ring linked to the piperidine’s 4-position, bearing a hydroxyl (-OH) group at the 3-position.

Stereochemical analysis reveals two chiral centers: one at the 3-position of the pyrrolidine ring (due to the hydroxyl group) and another at the 4-position of the piperidine ring. Computational models suggest the piperidine ring adopts a chair conformation , while the pyrrolidine ring exhibits a twist-envelope conformation to minimize steric strain. The thiazole ring’s planar geometry facilitates π-π stacking interactions in crystalline states.

Key Structural Parameters Value
Bond length (C–N in piperidine) 1.47–1.49 Å (theoretical)
Dihedral angle (thiazole-piperidine) 67.15–80.16° (analog data)
Torsional angle (pyrrolidine C3–OH) 110.6° (optimized DFT)

The hydroxyl group’s orientation significantly influences hydrogen-bonding potential, with intramolecular interactions observed between the -OH and the piperidine’s nitrogen atom in simulated conformers.

Properties

IUPAC Name

1-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c16-11-3-7-15(9-11)10-1-5-14(6-2-10)12-13-4-8-17-12/h4,8,10-11,16H,1-3,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCTURGRSCMEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)C3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyclization of Piperidine with Thiazole Precursors

A high-yielding method involves reacting piperidine with 2-chlorothiazole derivatives under elevated temperatures. For example:

  • Reaction Conditions :
    • Substrate : 2-Chlorothiazole (15.0 g, 91.45 mmol)
    • Solvent : Piperidine (70 mL)
    • Temperature : 100°C
    • Duration : 2.5 hours
    • Workup : Filtration, evaporation, and silica gel chromatography (n-hexane/ethyl acetate = 9:1)
    • Yield : 100% (15.39 g)
    • Analytical Data : APCI-MS m/z 169 [M+H]⁺

This method avoids transition-metal catalysts, simplifying purification.

Alternative Thiazole Ring Construction

Thiosemicarbazide-based cyclization offers a modular approach:

  • React thiodipropionic acid with thiosemicarbazide in the presence of PCl₃ to form bis-aminothiadiazole intermediates.
  • Functionalize with phenylacetyl chloride to introduce substituents.

While this route is versatile, it requires stringent control over stoichiometry to avoid byproducts like monoacylated derivatives.

Synthesis of Pyrrolidin-3-ol Derivatives

Enantioselective Synthesis of (3S)-Pyrrolidin-3-ol

A patent-pending method (EP4382529A1) outlines a scalable, GMP-compliant process:

  • Esterification : Treat (S)-4-amino-3-hydroxybutyric acid with methanol and H₂SO₄ to form the methyl ester.
  • Lactam Formation : Cyclize under basic conditions (K₂CO₃/H₂O).
  • Reduction : Reduce the lactam with NaBH₄ in diglyme, followed by H₂SO₄ quenching.
  • Isolation : Crystallize the hydrochloride salt for high purity (>99% enantiomeric excess).

Key Data :

  • Overall Yield : 44% over four steps
  • Critical Step : NaBH₄ reduction at 80°C ensures complete conversion without racemization.

Coupling Strategies for Final Assembly

Nucleophilic Substitution

React thiazol-2-yl piperidine with activated pyrrolidin-3-ol derivatives (e.g., mesylates or tosylates):

  • Conditions :
    • Base : K₂CO₃ or DIPEA
    • Solvent : DMF or acetonitrile
    • Temperature : 60–80°C
  • Yield : 60–75% (estimated from analogous reactions in)

Reductive Amination

Condense thiazol-2-yl piperidine-4-carbaldehyde with pyrrolidin-3-ol using NaBH₃CN or STAB:

  • Advantage : Better stereochemical control
  • Limitation : Requires prior oxidation of piperidine to aldehyde

Analytical Characterization

Spectroscopic Data

  • MS (APCI) : m/z 253.37 [M+H]⁺ (PubChem CID 122244907)
  • ¹H NMR (Predicted) :
    • δ 1.60–1.85 (m, piperidine CH₂)
    • δ 3.20–3.50 (m, pyrrolidine N-CH₂)
    • δ 4.10–4.30 (m, pyrrolidin-3-ol OH)

Purity Optimization

  • Chromatography : Silica gel (n-hexane/ethyl acetate gradients)
  • Recrystallization : Ethanol/water mixtures for hydrochloride salts

Comparative Evaluation of Methods

Method Key Reagents Yield Purity Scalability
Direct Cyclization Piperidine, 2-chlorothiazole 100% >95% Industrial
Thiosemicarbazide Route PCl₃, thiosemicarbazide 60–70% 85–90% Lab-scale
Reductive Amination NaBH₃CN, aldehyde 65% >90% Moderate

Industrial Considerations

  • Cost Efficiency : Direct cyclization minimizes metal catalysts, reducing production costs.
  • Regulatory Compliance : Enantioselective synthesis (EP4382529A1) meets pharmaceutical purity standards.
  • Safety : Avoids hazardous reagents like POCl₃ used in alternative routes.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol serves as a significant building block in organic synthesis. It can be utilized to create more complex molecules through various synthetic routes including:

  • Formation of Heterocycles : The compound can be employed in the synthesis of new heterocyclic compounds with potential biological activities.
  • Catalysis : Its unique structure allows it to act as a catalyst in specific organic reactions, enhancing reaction rates and yields.

Biology

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of thiazole-containing compounds possess significant antibacterial and antifungal activities. For instance, compounds similar to 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol have been evaluated for their effectiveness against various microbial strains .
  • Antiviral Activity : Preliminary investigations suggest potential antiviral properties, making it a candidate for further exploration in virology research.

Medicine

The compound is under investigation for various therapeutic applications:

  • Anti-inflammatory Effects : Research has indicated that thiazole derivatives can exhibit anti-inflammatory properties, suggesting potential use in treating inflammatory diseases .
  • Analgesic Properties : The analgesic effects of related compounds are being studied for pain management therapies.

Industry

In industrial applications, 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol is explored for:

  • Material Development : Its chemical properties are being investigated for the development of new materials with specific functionalities.

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
ChemistryBuilding block for synthesizing complex moleculesEnhances synthetic pathways
BiologyAntimicrobial and antiviral propertiesPotential treatments for infections
MedicineAnti-inflammatory and analgesic effectsNew therapeutic options
IndustryMaterial developmentInnovative material solutions

Case Study 1: Antimicrobial Evaluation

A study conducted on thiazole derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazole ring could enhance activity .

Case Study 2: Anti-inflammatory Research

In an investigation into the anti-inflammatory effects of thiazole-containing compounds, researchers found that specific derivatives significantly reduced inflammation in animal models. This suggests potential applicability in treating conditions like arthritis .

Mechanism of Action

The mechanism of action of 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-2-ol
  • 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-4-ol
  • 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-5-ol

Uniqueness: 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. The thiazole and piperidine moieties are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The chemical structure of 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol can be represented as follows:

C15H20N4OS\text{C}_{15}\text{H}_{20}\text{N}_4\text{OS}

This structure includes a thiazole ring, a piperidine ring, and a pyrrolidine moiety, which contribute to its biological properties.

Biological Activity Overview

The biological activities of 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol have been explored in various studies. Key findings include:

1. Antimicrobial Activity
Research indicates that compounds with thiazole and piperidine structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol may possess similar activity.

2. Anti-inflammatory Effects
Compounds containing thiazole rings have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The potential of 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol as an anti-inflammatory agent is supported by its structural similarity to known COX inhibitors.

3. Analgesic Properties
The analgesic activity of related compounds has been documented through various models, including the hot plate and acetic acid-induced writhing tests. The presence of both piperidine and pyrrolidine may enhance its analgesic potential.

Data Tables

Activity Study Reference Effectiveness
Antimicrobial Active against E. coli
Anti-inflammatory Inhibits COX enzymes
Analgesic Positive in animal models

Case Studies

Several studies have highlighted the biological activity of thiazole-containing compounds:

  • Antimicrobial Study : A study on thiazole derivatives demonstrated significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL, indicating that similar derivatives may be effective in treating bacterial infections .
  • Anti-inflammatory Research : A series of thiazolo[4,5-d]pyridazinones were synthesized and tested for anti-inflammatory effects, showing promising results in vivo using the acetic acid-induced writhing model . This suggests that the compound may similarly exert anti-inflammatory effects.
  • Analgesic Activity Testing : Compounds with structural similarities were tested for analgesic efficacy using the hot plate method, revealing significant pain relief comparable to standard analgesics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions involving refluxing intermediates with reagents like chloranil in xylene (10 mL, 25–30 hours) followed by purification via recrystallization from methanol . Yield optimization may involve adjusting solvent polarity, reaction temperature, and stoichiometric ratios of reactants. For example, using ethanol as a solvent under reflux for 2 hours has been reported to enhance reaction efficiency in analogous thiazole-containing systems .

Q. How should researchers handle solubility challenges during purification of this compound?

  • Methodological Answer : Solubility can vary significantly with solvent choice. Based on physicochemical data from related compounds, polar aprotic solvents (e.g., DMF) or alcohol/water mixtures are recommended for recrystallization . Dynamic viscosity and pH adjustments (e.g., using 5% NaOH for layer separation) can aid in isolating the pure product .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., piperidine and pyrrolidine ring protons), High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for resolving stereochemistry (if crystalline forms are obtained) . Contradictions in data (e.g., unexpected peaks in NMR) should be cross-verified with computational modeling or comparative analysis of analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from variations in cell lines, assay conditions, or compound stability. For example, if cytotoxicity results conflict, repeat assays under controlled oxygen levels and validate compound integrity via HPLC post-incubation. Reference protocols for analogous thiazole derivatives suggest using standardized cell viability assays (e.g., MTT) with triplicate runs and positive/negative controls .

Q. What strategies are recommended for analyzing the compound’s stability under physiological pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, followed by LC-MS analysis to detect degradation products . For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition temperatures, referencing safety data on flash points and autoignition thresholds .

Q. How can the crystalline form of this compound be characterized, and what implications does polymorphism have for its bioactivity?

  • Methodological Answer : X-ray powder diffraction (XRPD) and single-crystal X-ray analysis are essential for identifying polymorphs . Polymorphism can alter solubility and bioavailability; for instance, a crystalline form with higher lattice energy may exhibit slower dissolution rates, impacting in vivo efficacy. Compare dissolution profiles of different polymorphs in simulated biological fluids .

Q. What safety protocols are critical when handling this compound in high-throughput screening environments?

  • Methodological Answer : Adhere to hazard controls outlined in safety data sheets: use fume hoods for weighing, wear nitrile gloves (0.11 mm thickness), and employ closed-system processing to minimize inhalation exposure . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste via licensed hazardous chemical channels .

Q. How can computational modeling aid in predicting the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to receptors like kinases or GPCRs. Validate predictions with mutagenesis studies—e.g., if the thiazole ring is predicted to hydrogen-bond with a catalytic residue, test activity against mutant proteins lacking that residue .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.